
BC 11-38
Overview
Description
BC11-38 is a potent, selective, and biologically active inhibitor of phosphodiesterase 11. This compound has shown significant potential in elevating cyclic adenosine monophosphate levels, protein kinase A-mediated activating transcription factor 1 phosphorylation, and cortisol production in human adrenocortical cells .
Mechanism of Action
Target of Action
BC11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a potent, selective, and biologically active inhibitor of Phosphodiesterase 11 (PDE11) . PDE11 is an enzyme that catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .
Mode of Action
BC11-38 interacts with PDE11 and inhibits its activity. This inhibition results in an increase in the levels of cAMP . The compound displays IC50 values of less than 330 nM for PDE11, indicating its high potency .
Biochemical Pathways
The inhibition of PDE11 by BC11-38 leads to elevated cAMP levels . This increase in cAMP levels triggers PKA-mediated ATF-1 phosphorylation . ATF-1 is a transcription factor that regulates gene expression in response to changes in intracellular cAMP levels.
Result of Action
The increase in cAMP levels and the subsequent PKA-mediated ATF-1 phosphorylation lead to an increase in cortisol production in H295R cells . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress.
Action Environment
The action of BC11-38 can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. BC11-38 is stable for 24 months when stored in a lyophilized form at room temperature . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Biochemical Analysis
Biochemical Properties
BC11-38 interacts with the enzyme PDE11, inhibiting its activity . The IC50 value for PDE11 is less than 330 nM, indicating a high degree of potency . This interaction leads to an increase in cAMP levels within the cell .
Cellular Effects
The effects of BC11-38 on cellular processes are primarily mediated through its inhibition of PDE11. By inhibiting this enzyme, BC11-38 elevates cAMP levels within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
BC11-38 exerts its effects at the molecular level primarily through its interaction with PDE11 . By inhibiting this enzyme, BC11-38 prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, BC11-38 has been shown to have a stable effect over time . It maintains its potency and selectivity for PDE11, and continues to elevate cAMP levels within the cell .
Metabolic Pathways
BC11-38 is involved in the cAMP signaling pathway through its inhibition of PDE11 . This could potentially affect metabolic flux or metabolite levels within the cell.
Subcellular Localization
Given its target (PDE11) is located in the cytoplasm, it is likely that BC11-38 also localizes to this compartment within the cell .
Preparation Methods
The synthesis of BC11-38 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production of BC11-38 requires stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
BC11-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cortisol Production Enhancement
BC 11-38 has been shown to significantly elevate cortisol production in H295R human adenocarcinoma cells. This effect is mediated through the restoration of cAMP signaling pathways, which are essential for adrenal steroidogenesis .
Adrenocortical Cell Studies
In studies involving p54nrb/NONO knockdown cells, this compound restored the ability of these cells to generate cAMP in response to adrenocorticotropic hormone (ACTH) stimulation, thereby enhancing cortisol and dehydroepiandrosterone (DHEA) production .
Research Tool for PDE11 Functionality
This compound serves as a valuable tool for studying the biological functions of PDE11A. Its selective inhibition allows researchers to delineate the role of this enzyme in various physiological processes and potential pathologies associated with adrenal function .
Case Study Table
Implications for Future Research
The unique properties of this compound position it as a promising candidate for further research into adrenal insufficiency treatments and other disorders related to dysregulated cAMP signaling. Its selective inhibition profile allows for targeted therapeutic strategies that minimize off-target effects commonly associated with less specific inhibitors.
Comparison with Similar Compounds
BC11-38 is unique in its high selectivity and potency as an inhibitor of phosphodiesterase 11. Similar compounds include:
Cilostamide: A selective inhibitor of phosphodiesterase 3.
Tanimilast: A potent inhibitor of phosphodiesterase 4.
Balipodect: A highly selective inhibitor of phosphodiesterase 10.
Compared to these compounds, BC11-38 exhibits a greater than 100-fold selectivity for phosphodiesterase 11 relative to other phosphodiesterase isozymes, making it a valuable tool for studying the specific role of phosphodiesterase 11 in various biological processes .
Biological Activity
BC 11-38 is a selective inhibitor of phosphodiesterase 11 (PDE11), a member of the phosphodiesterase family that regulates intracellular levels of cyclic nucleotides, specifically cAMP (cyclic adenosine monophosphate). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing cellular signaling pathways associated with various physiological processes.
This compound exhibits high selectivity for PDE11, with an IC50 value of less than 330 nM, demonstrating over a 100-fold selectivity compared to other PDE isozymes. The inhibition of PDE11 leads to increased levels of cAMP within cells, which subsequently activates cAMP-dependent protein kinase (PKA) pathways. This cascade results in various biological effects, including enhanced cortisol production in human adrenocortical cells .
Biological Effects
The biological activity of this compound has been studied in several contexts:
- Increased cAMP Levels : Treatment with this compound has been shown to significantly elevate cAMP levels in human adrenocortical cells. This elevation is crucial for activating PKA, which plays a vital role in numerous cellular functions, including metabolism and stress response .
- Cortisol Production : The activation of PKA by increased cAMP levels leads to enhanced cortisol production, suggesting potential applications in conditions related to adrenal insufficiency or stress responses .
Case Studies and Experimental Data
A recent study investigated the effects of this compound on ARPE-19 cells under oxidative stress conditions. The results indicated that treatment with this compound reduced cytotoxicity induced by oxidative stress (specifically atRAL-induced cytotoxicity) by approximately 50%. This protective effect was attributed to the selective inhibition of PDE2, PDE4, and PDE11, highlighting the compound's role in cellular protection mechanisms .
Summary of Findings
Study/Experiment | Key Findings |
---|---|
Human Adrenocortical Cells | Increased cAMP levels and cortisol production upon this compound treatment. |
ARPE-19 Cells | Reduced oxidative stress-induced cytotoxicity by approximately 50% when treated with this compound. |
Potential Applications
Given its mechanism of action and biological effects, this compound holds promise as a therapeutic agent in various clinical settings:
- Adrenal Insufficiency : By enhancing cortisol production through PKA activation, this compound could serve as a treatment option for patients with adrenal insufficiency.
- Neuroprotection : The compound's ability to reduce oxidative stress-induced cytotoxicity suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
- Metabolic Disorders : Given the role of cAMP in metabolic regulation, this compound may have implications in treating metabolic disorders linked to dysregulated cAMP signaling.
Properties
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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